molecular formula C9H7NO2 B072143 7-Methylisatin CAS No. 1127-59-9

7-Methylisatin

Cat. No. B072143
CAS RN: 1127-59-9
M. Wt: 161.16 g/mol
InChI Key: UEHZKEABUOAZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04530929

Procedure details

In a 5 l flask is placed chloral hydrate (90 g, 0.54 mole) and water (1200 ml). To this solution is added sodium sulfate decahydrate (1300 g, 10.9 mole) followed by a solution of o-methylaniline (54 g, 0.5 mole) in water (300 ml) containing concentrated hydrochloric acid (43 ml, 0.5 mole). Then a solution of hydroxylamine hydrochloride (110 g, 1.58 mole) in water (50 ml) is added. The reaction mixture is heated to reflux over a 90 minute period and refluxed 30 minutes. The reaction is cooled in ice and the resulting crystalline ortho-isonitrosoacetotoluidide is isolated by filtration and air dried. The orthoisonitrosoacetotoluidide is dissolved in portions in concentrated sulfuric acid (325 ml) that is preheated to 50° C. with vigorous stirring. The reaction temperature is maintained under 75° C. When the addition is complete, the mixture is heated at 80° C. for 30 minutes, cooled, and poured unto ice (3 kg). The 7-methylisatin is isolated by filtration. The 7-methylisatin is purified by dissolution in dilute sodium hydroxide. The basic solution is treated with 4N hydrochloric acid until a slight amount of precipitation is evident. The mixture is filtered and the filtrate is acidified. The pure 7-methylisatin is recovered by filtration and dried in vacuo at 80° C. and 0.1 mm pressure, mp 114°-145° C. (A. Wahl, et al., Ann. Chim. 5 314 (1926).
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
1300 g
Type
reactant
Reaction Step Two
Quantity
54 g
Type
reactant
Reaction Step Three
Quantity
43 mL
Type
reactant
Reaction Step Four
Quantity
110 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Name
Quantity
1200 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(Cl)[CH:3]([OH:5])O.[OH2:8].O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+].[CH3:25][C:26]1[CH:32]=[CH:31][CH:30]=[CH:29][C:27]=1[NH2:28].Cl.Cl.NO>O>[CH3:25][C:26]1[CH:32]=[CH:31][CH:30]=[C:29]2[C:27]=1[NH:28][C:2](=[O:8])[C:3]2=[O:5] |f:1.2.3.4.5.6.7.8.9.10.11.12.13,16.17|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Step Two
Name
Quantity
1300 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
54 g
Type
reactant
Smiles
CC1=C(N)C=CC=C1
Step Four
Name
Quantity
43 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
110 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
1200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 5 l flask is placed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over a 90 minute period
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
refluxed 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled in ice
CUSTOM
Type
CUSTOM
Details
the resulting crystalline ortho-isonitrosoacetotoluidide is isolated by filtration and air
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The orthoisonitrosoacetotoluidide is dissolved in portions in concentrated sulfuric acid (325 ml) that
CUSTOM
Type
CUSTOM
Details
is preheated to 50° C. with vigorous stirring
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 80° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
poured unto ice (3 kg)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC=C2C(C(NC12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.